molecular formula C25H22N4O5 B6559800 methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 921526-25-2

methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6559800
CAS No.: 921526-25-2
M. Wt: 458.5 g/mol
InChI Key: VTAZGENNNIOYMN-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a complex organic compound. It is characterized by a pyrido[3,2-d]pyrimidin scaffold functionalized with a 2-phenylethyl group and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate typically involves multiple steps:

  • Formation of the pyrido[3,2-d]pyrimidin scaffold through cyclization reactions.

  • Introduction of the 2-phenylethyl group via alkylation.

  • Attachment of the benzoate ester via esterification.

Key reactions include:

  • Cyclization: Employing base-catalyzed cyclization at elevated temperatures.

  • Alkylation: Use of phenylethyl halides in the presence of strong bases.

  • Esterification: Using methanol and acid catalysts under reflux conditions.

Industrial Production Methods

Industrial methods emphasize scalability and cost-effectiveness. Process optimization involves:

  • Continuous flow reactors to enhance reaction kinetics.

  • Catalytic systems to minimize side reactions.

  • Solvent recycling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: Conversion of certain functional groups to carbonyl-containing moieties.

  • Reduction: Formation of alcohol derivatives from carbonyl compounds.

  • Substitution: Introduction of new functional groups by replacing hydrogen atoms or other substituents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: Halides, sulfonates under base or acid conditions.

Major Products Formed

Reactions yield derivatives with modified functional groups such as hydroxyl, carbonyl, and halogenated compounds.

Scientific Research Applications

Methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate finds applications in:

  • Chemistry: As a precursor in the synthesis of heterocyclic compounds.

  • Biology: Studying the interaction with nucleic acids and proteins.

  • Medicine: Potential therapeutic agent in targeting specific enzymes or receptors.

  • Industry: Used in the manufacture of specialized polymers and materials.

Mechanism of Action

The compound's mechanism of action involves:

  • Binding: Interacting with target proteins or enzymes through hydrogen bonding and hydrophobic interactions.

  • Pathways: Modulating biochemical pathways involved in cell signaling, gene expression, or metabolic processes.

  • Effects: Inhibiting enzyme activity, altering protein function, or impacting cellular processes.

Comparison with Similar Compounds

Comparing with structurally related compounds like:

  • Methyl 4-{2-[2,4-dioxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate

  • Methyl 4-{2-[2,4-dioxo-3-(2-methylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate

Uniqueness: Enhanced biological activity, specific binding affinity, and improved stability.

These aspects underscore the significance and versatility of methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate in various scientific and industrial domains.

Properties

IUPAC Name

methyl 4-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-34-24(32)18-9-11-19(12-10-18)27-21(30)16-29-20-8-5-14-26-22(20)23(31)28(25(29)33)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAZGENNNIOYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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